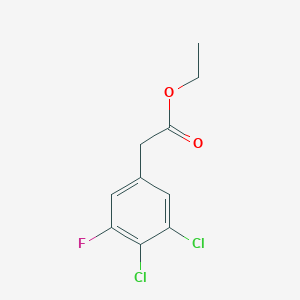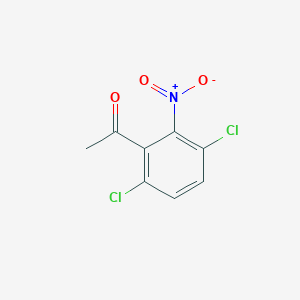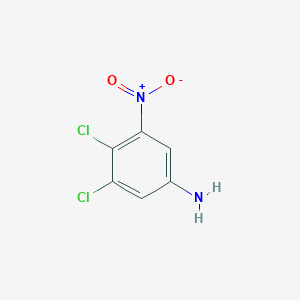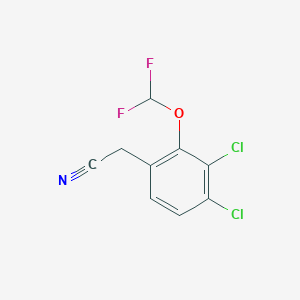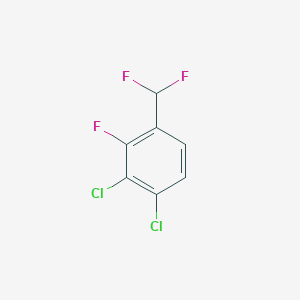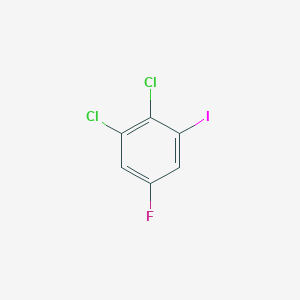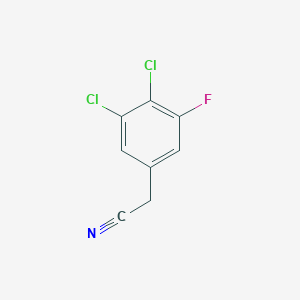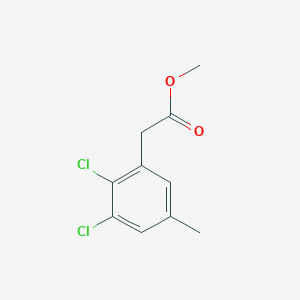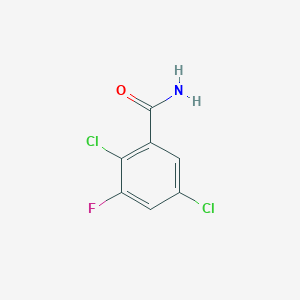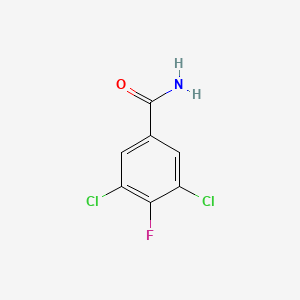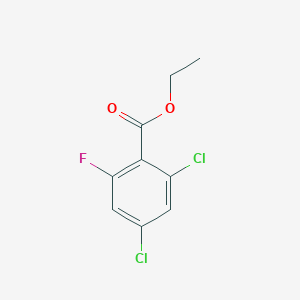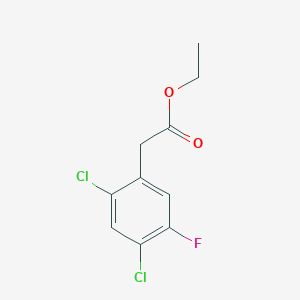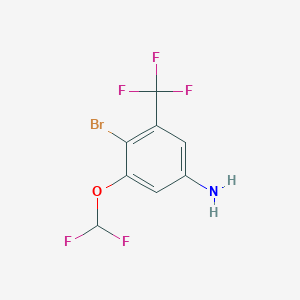
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline, also known as 4-Bromo-3-(DFMO)-5-(TFMA), is an aniline derivative that has been studied for its potential applications in scientific research and laboratory experiments. 4-Bromo-3-(DFMO)-5-(TFMA) is a versatile compound that can be used as a reagent for various chemical reactions and as a substrate for enzyme-catalyzed reactions. It also has potential applications in medicinal chemistry, as it has been found to exhibit anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) has been studied for its potential applications in scientific research. It has been found to be a useful reagent for various chemical reactions, such as the synthesis of aryl and heteroaryl amines, as well as the synthesis of new heterocyclic compounds. It has also been studied as a substrate for enzyme-catalyzed reactions, such as the synthesis of novel peptides and peptidomimetics.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) is not yet fully understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to be a substrate for certain enzymes, such as the cytochrome P450 (CYP) family of enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) has been found to exhibit anti-inflammatory and anti-cancer properties. In vitro studies have shown that the compound can inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are both involved in the production of pro-inflammatory mediators. It has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in the treatment of certain types of cancers.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also a versatile reagent that can be used for a variety of chemical reactions and as a substrate for enzyme-catalyzed reactions. However, it is important to note that the compound has not been extensively studied, and its effects on humans and animals are not yet fully understood. Therefore, caution should be exercised when using this compound in experiments.
Orientations Futures
The potential applications of 4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) in scientific research and laboratory experiments are still largely unexplored. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential applications in medicinal chemistry. In addition, further studies are needed to determine the optimal conditions for the synthesis of the compound, as well as the optimal conditions for its use in various chemical reactions and enzyme-catalyzed reactions. Finally, further research is needed to determine the potential toxicity of the compound and its potential side effects.
Propriétés
IUPAC Name |
4-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(15)2-5(6)16-7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDXJIAPPZDASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



